2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is a polyheterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a thiazolo[4,5-b]pyridine scaffold, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multicomponent reactions (MCRs), which are efficient one-pot processes that combine multiple substrates to form complex products. One common synthetic route involves the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the overall yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and the use of efficient catalysts and solvents are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiophene rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polyheterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
- Thiazolo[4,5-b]pyridines .
Uniqueness
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its combination of a morpholine ring, a thiophene ring, and a thiazolo[4,5-b]pyridine scaffold. This unique structure provides multiple reactive sites, enabling a wide range of chemical modifications and biological activities .
Properties
IUPAC Name |
2-morpholin-4-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(20)9-8-10(11-2-1-7-22-11)16-13-12(9)23-15(17-13)18-3-5-21-6-4-18/h1-2,7-8H,3-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDDOUHTUAJQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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